molecular formula C15H17NO B13060764 (3S)-3-Amino-3-(4-phenylphenyl)propan-1-OL

(3S)-3-Amino-3-(4-phenylphenyl)propan-1-OL

Cat. No.: B13060764
M. Wt: 227.30 g/mol
InChI Key: UNUNOVQUYQLLAO-HNNXBMFYSA-N
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Description

(3S)-3-Amino-3-(4-phenylphenyl)propan-1-OL: is an organic compound characterized by the presence of an amino group, a hydroxyl group, and a biphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common method involves the reductive amination of 3-(4-phenylphenyl)propanal with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.

    Hydrogenation: Another method includes the hydrogenation of 3-(4-phenylphenyl)propanone oxime using a suitable catalyst like palladium on carbon.

Industrial Production Methods: Industrial production typically involves optimizing the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, using reagents like acyl chlorides or alkyl halides.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide, pyridinium chlorochromate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acyl chlorides, alkyl halides.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of amides or substituted amines.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the study of reaction mechanisms and stereochemistry.

Biology:

  • Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which (3S)-3-Amino-3-(4-phenylphenyl)propan-1-OL exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The biphenyl moiety can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

  • (3S)-3-Amino-3-(4-biphenyl)propan-1-OL
  • (3S)-3-Amino-3-(4-phenylphenyl)butan-1-OL

Comparison:

  • (3S)-3-Amino-3-(4-phenylphenyl)propan-1-OL is unique due to its specific stereochemistry and the presence of both an amino and a hydroxyl group, which can participate in a variety of chemical reactions.
  • Similar compounds may differ in their chain length or the position of functional groups, leading to variations in their chemical reactivity and biological activity.

Properties

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

(3S)-3-amino-3-(4-phenylphenyl)propan-1-ol

InChI

InChI=1S/C15H17NO/c16-15(10-11-17)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,15,17H,10-11,16H2/t15-/m0/s1

InChI Key

UNUNOVQUYQLLAO-HNNXBMFYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)[C@H](CCO)N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(CCO)N

Origin of Product

United States

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